Di-tert-butyl tricarbonate

Description

Historical Context of Carbonate Reagents in Synthetic Chemistry

The use of carbonate reagents in synthetic chemistry has a rich history, evolving from simple inorganic salts to complex, tailored organic molecules. Initially, inorganic carbonates like potassium carbonate and cesium carbonate were employed primarily as bases in a variety of reactions. wikipedia.orgresearchgate.net Their utility in promoting reactions such as the carbonylation of alcohols and carbamination of amines has been well-documented. wikipedia.org Over time, the focus shifted towards organic carbonates, driven by the need for more soluble and versatile reagents. rsc.org

A significant leap in the field was the development of protecting groups, which are crucial for selectively shielding reactive functional groups during multi-step syntheses. wikipedia.org This was particularly vital in peptide synthesis, where the amine group of amino acids needs to be protected to ensure controlled chain elongation. nih.govopenaccessjournals.com The introduction of the carbobenzoxy (Cbz) group was a pioneering step in this direction. nih.gov The subsequent development of the tert-butoxycarbonyl (Boc) group marked a major advancement, offering an acid-labile protecting group that provided an alternative to the existing methods. nih.govwikipedia.org The reagent widely used to introduce this group is Di-tert-butyl dicarbonate (B1257347) (Boc anhydride), which itself can be synthesized from Di-tert-butyl tricarbonate. orgsyn.org This evolution highlights a continuous drive towards creating reagents with higher efficiency, selectivity, and milder reaction conditions, setting the stage for the emergence of specialized compounds like this compound.

The Unique Structural Features of this compound

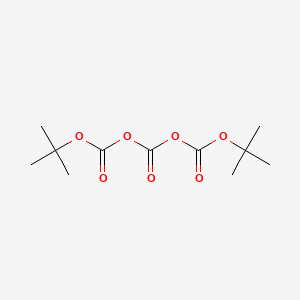

This compound, with the chemical formula C₁₁H₁₈O₇, is a unique molecule characterized by a central tricarbonate core flanked by two sterically demanding tert-butyl groups. nih.govbangchemicals.com This structure can be described as an anhydride (B1165640) of a carbonic acid derivative, which contributes to its high reactivity. orgsyn.orgontosight.ai The presence of the three adjacent carbonyl groups in the tricarbonate chain is a distinctive feature, making the central carbonyl group particularly susceptible to nucleophilic attack. orgsyn.org

The tert-butyl groups play a crucial role in modulating the reactivity and stability of the molecule. Their bulkiness provides steric hindrance, which influences how the reagent interacts with other molecules. The compound is a crystalline solid at room temperature. drugfuture.comchemicalbook.com Spectroscopic analyses, such as Infrared (IR) spectroscopy, show characteristic C=O stretching bands that confirm the presence of the multiple carbonyl functionalities. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₇ nih.govbangchemicals.com |

| Molecular Weight | 262.26 g/mol nih.govbangchemicals.comchemicalbook.com |

| Appearance | Crystalline solid drugfuture.com |

| Melting Point | 62-65°C drugfuture.comchemicalbook.com |

| CAS Number | 24424-95-1 drugfuture.comchemicalbook.com |

This table is populated with data from multiple sources.

Overview of its Strategic Role as a Synthetic Intermediate

This compound serves as a highly effective and mild reagent in advanced organic synthesis. drugfuture.com One of its primary roles is as a precursor for the in-situ generation of other valuable reagents. For instance, it smoothly decomposes in the presence of basic catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce Di-tert-butyl dicarbonate (Boc₂O) and carbon dioxide. google.com This transformation is significant as Boc₂O is a cornerstone reagent for the introduction of the Boc protecting group onto amines, a fundamental step in peptide synthesis and the synthesis of other complex molecules. wikipedia.org

Beyond its role as a Boc-anhydride precursor, this compound is a potent reagent for the alkoxycarbonylation of amides and urethans. capes.gov.br It is also utilized in the synthesis of isocyanates from primary amines under mild conditions. drugfuture.com This reactivity makes it a strategic tool for constructing polyurethanes and other polymers. drugfuture.comchemicalbook.com The controlled reactivity and the nature of its byproducts make it an advantageous intermediate in syntheses where clean reaction profiles are essential. google.com

Table 2: Key Synthetic Applications of this compound

| Application | Description |

|---|---|

| Precursor to Di-tert-butyl dicarbonate | Decomposes in the presence of a base to form Boc anhydride, used for Boc-protection of amines. orgsyn.orggoogle.com |

| Synthesis of Isocyanates | Reacts with primary amines to quantitatively yield the corresponding isocyanates under mild conditions. drugfuture.com |

| Alkoxycarbonylation | Serves as a reagent for the alkoxycarbonylation of amides and related compounds. capes.gov.br |

| Polymer Synthesis | Used in the preparation of polyurethanes. drugfuture.comchemicalbook.com |

This table summarizes key applications based on cited research findings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis[(2-methylpropan-2-yl)oxycarbonyl] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-10(2,3)17-8(13)15-7(12)16-9(14)18-11(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKCRIFBGZDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472470 | |

| Record name | diBoc-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24424-95-1 | |

| Record name | Di-tert-butyl tricarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | diBoc-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL TRICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS36VZ64XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Di Tert Butyl Tricarbonate

Historical Preparative Routes

The traditional methods for synthesizing di-tert-butyl tricarbonate have been well-documented, providing a foundational understanding of its chemistry.

The classical and most established method for the preparation of this compound involves a phosgene-mediated carbonylation reaction. This approach is detailed in a well-regarded procedure from Organic Syntheses. orgsyn.org The synthesis begins with the reaction of potassium tert-butoxide with carbon dioxide in a suitable solvent, such as anhydrous tetrahydrofuran, to form a slurry of potassium tert-butyl carbonate. This intermediate is then treated with a solution of phosgene (B1210022) in benzene (B151609) at low temperatures (-20 °C to -5 °C) to yield this compound. orgsyn.org

Formation of Potassium tert-butyl Carbonate: 2 (CH₃)₃COK + CO₂ → K₂[(CH₃)₃CO]₂CO₃

Reaction with Phosgene: K₂[(CH₃)₃CO]₂CO₃ + COCl₂ → ((CH₃)₃COCO₂)₂O + 2 KCl

This process, while effective, necessitates the use of phosgene, a highly toxic and hazardous gas, requiring specialized handling and equipment. orgsyn.org The crude product is obtained after a workup procedure that involves filtration to remove potassium chloride and evaporation of the solvent. orgsyn.org Purification is typically achieved by recrystallization from pentane (B18724). orgsyn.org The procedure reports a yield of 64-75% for the crude product and 59-62% for the purified this compound. orgsyn.org

A potential impurity in this process is tert-butyl chloroformate, which can interfere with subsequent reactions if the crude product is used without purification. orgsyn.org

Table 1: Reaction Parameters for Phosgene-Mediated Synthesis of this compound orgsyn.org

| Parameter | Value |

|---|---|

| Starting Material | Potassium tert-butoxide |

| Reagents | Carbon dioxide, Phosgene |

| Solvent | Tetrahydrofuran, Benzene |

| Reaction Temperature | -20 to -5 °C |

| Reported Yield (Crude) | 64-75% |

While the phosgene-mediated route is the most prominently documented historical method for the synthesis of this compound, the available scientific literature within the scope of the search does not provide specific, well-established alternative non-phosgene pathways for the direct synthesis of this compound. Research into non-phosgene routes has largely focused on the synthesis of the related and more widely used di-tert-butyl dicarbonate (B1257347), often bypassing the isolation of the tricarbonate intermediate.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, such as the use of safer solvents, improving atom economy, and avoiding hazardous reagents, are of significant interest in modern chemical synthesis. However, specific research applying these principles directly to the synthesis of this compound is not well-documented. The inherent reliance of the primary synthetic route on the highly toxic reagent phosgene presents a significant challenge from a green chemistry perspective. While the development of non-phosgene routes for related compounds is an active area of research, these have not been explicitly detailed for the preparation of this compound itself.

Decomposition and Transformation Pathways of Di Tert Butyl Tricarbonate

Conversion to Di-tert-butyl Dicarbonate (B1257347) (Boc Anhydride)

The most synthetically useful transformation of di-tert-butyl tricarbonate is its smooth conversion into di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640). This reaction proceeds via the elimination of one molecule of carbon dioxide from the central carbonate unit of the tricarbonate structure. The conversion is typically facilitated by basic catalysts or can be induced thermally, although the latter pathway is less controlled and can lead to further decomposition.

Basic catalysts significantly facilitate the conversion of this compound to di-tert-butyl dicarbonate. orgsyn.org The mechanism generally involves nucleophilic interaction with the electrophilic central carbonyl carbon of the tricarbonate.

The amine-catalyzed decomposition of this compound is a well-established method for the synthesis of di-tert-butyl dicarbonate. orgsyn.org The proposed mechanism involves an initial nucleophilic attack by the amine catalyst at the central carbonyl group of the tricarbonate molecule. orgsyn.orgresearchgate.net Tertiary amines are particularly effective as catalysts for this transformation. researchgate.net This attack forms a transient intermediate which then collapses, leading to the expulsion of carbon dioxide and the formation of the more stable di-tert-butyl dicarbonate, regenerating the amine catalyst in the process. Triethylamine is one such amine catalyst that can be used to facilitate this conversion. acs.org

Among the various basic catalysts, 1,4-Diazabicyclo[2.2.2]octane (DABCO) is particularly effective for the conversion of this compound to the corresponding dicarbonate. orgsyn.org The addition of a catalytic amount of freshly sublimed DABCO to a solution of this compound in a solvent like carbon tetrachloride results in the rapid and smooth evolution of carbon dioxide gas, signifying the conversion. orgsyn.org The reaction proceeds efficiently at room temperature (25°C), typically reaching completion within an hour. orgsyn.org The high catalytic activity of DABCO is attributed to its strong nucleophilic character and steric accessibility, allowing it to efficiently attack the central carbonyl group.

This compound is a thermally sensitive compound. google.com When heated above its melting point of 62–63°C, it undergoes thermal decomposition. orgsyn.org This process does not yield di-tert-butyl dicarbonate but instead leads to the fragmentation of the molecule. orgsyn.orgacs.org The products of this thermal breakdown are tert-butyl alcohol, isobutylene, and carbon dioxide. orgsyn.orgresearchgate.net The compound is, however, reportedly stable during storage at or below 25°C. orgsyn.org

The by-products formed during the transformation of this compound are pathway-dependent.

Catalytic Conversion : In the base-catalyzed conversion to di-tert-butyl dicarbonate, the primary and desired by-product is carbon dioxide. orgsyn.org This pathway is a clean decarboxylation reaction.

Thermal Decomposition : The thermal fragmentation pathway is more complex. Heating the tricarbonate above its melting point results in a breakdown into three molecules of carbon dioxide, one molecule of isobutene, and one molecule of t-butyl alcohol. researchgate.netacs.org This suggests a mechanism involving the cleavage of the C-O bonds of the tert-butyl groups and subsequent rearrangement and elimination reactions.

Catalytic Decomposition Mechanisms

Kinetic Studies of Decomposition Pathways

Kinetic studies have been performed on the decomposition of this compound. orgsyn.orgacs.org Research following the decomposition reactions via infrared spectroscopy in solvents such as decalin and chlorobenzene has shown the processes to be strictly first-order. acs.org These studies have also allowed for the determination of activation parameters for the decomposition reactions. acs.org

Below is a table representing a typical data set from a kinetic run for the decomposition of this compound, illustrating its first-order nature.

| Time (minutes) | Concentration of this compound (mol/L) | ln(Concentration) |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 10 | 0.082 | -2.501 |

| 20 | 0.067 | -2.703 |

| 30 | 0.055 | -2.900 |

| 40 | 0.045 | -3.101 |

| 50 | 0.037 | -3.297 |

| 60 | 0.030 | -3.507 |

Reaction Rate Dependency on Catalyst and Temperature

The rate of decomposition of this compound is highly sensitive to both temperature and the presence of catalysts. While specific quantitative data from primary literature containing detailed kinetic tables is not readily accessible through available search resources, qualitative descriptions from various sources allow for a general understanding of these dependencies.

Temperature Effects:

This compound undergoes thermal decomposition when heated above its melting point. orgsyn.org This process involves the breakdown of the molecule into smaller, more stable components. The reaction rate is observed to increase with temperature, a general characteristic of chemical kinetics. However, without access to specific experimental data, a quantitative relationship such as that described by the Arrhenius equation, including activation energy and the pre-exponential factor, cannot be detailed here.

Catalytic Effects:

The decomposition of this compound can be significantly accelerated by the use of catalysts, particularly basic compounds. Amines such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been reported to effectively catalyze this decomposition. orgsyn.org The catalytic pathway is believed to involve the nucleophilic attack of the amine on one of the carbonyl groups of the tricarbonate, initiating its breakdown. The decomposition in the presence of these catalysts can be controlled to yield di-tert-butyl dicarbonate through the elimination of carbon dioxide. Again, while the catalytic effect is well-established, specific rate constants under various catalyst concentrations are not available in the searched literature.

Due to the unavailability of specific kinetic data from the primary literature in the conducted searches, a data table illustrating the precise dependency of the reaction rate on catalyst and temperature cannot be generated at this time.

Comparative Kinetic Analysis with Related Tricarbonates

A comparative kinetic analysis of this compound with related compounds, such as other organic tricarbonates, would provide valuable insights into the influence of molecular structure on stability and reactivity. One such related compound for which comparative kinetic studies have been mentioned is di-tert-butyl dithioltricarbonate.

Kinetic studies have reportedly been conducted on the decomposition of both this compound and its dithiol analog, demonstrating that both decompositions follow first-order kinetics. These studies have also determined the activation parameters for these reactions, which would allow for a direct comparison of their reaction rates and the energy barriers to their decomposition.

However, the specific tabular data containing these kinetic parameters from the referenced literature could not be accessed in the performed searches. Therefore, a detailed comparative data table with kinetic parameters such as rate constants (k), activation energies (Ea), and pre-exponential factors (A) for this compound and its related compounds cannot be provided. A qualitative comparison suggests that the nature of the atoms (oxygen versus sulfur) within the tricarbonate structure significantly influences the decomposition kinetics, but a quantitative elaboration is not possible without the specific data.

Reactivity and Reaction Mechanisms of Di Tert Butyl Tricarbonate

Reactions with Nitrogen-Containing Compounds

The reaction between di-tert-butyl tricarbonate and primary amines can lead to the formation of isocyanates. However, this transformation is not typically a direct reaction with the tricarbonate itself. Instead, it is understood to proceed via an intermediate step involving the formation of di-tert-butyl dicarbonate (B1257347). In the presence of an amine, particularly a tertiary amine catalyst, this compound readily undergoes decomposition to release carbon dioxide and form di-tert-butyl dicarbonate. orgsyn.org

This in situ-generated di-tert-butyl dicarbonate is the active reagent that reacts with primary amines to yield isocyanates, especially under the influence of catalysts like 4-(dimethylamino)pyridine (DMAP). chemicalbook.com The reaction conditions, such as temperature and solvent polarity, can significantly influence the product distribution, favoring isocyanate formation at lower temperatures. chemicalbook.com

The proposed mechanism for isocyanate formation begins with the base-catalyzed decomposition of this compound to di-tert-butyl dicarbonate (Boc anhydride). The subsequent reaction of the primary amine with Boc anhydride (B1165640), often catalyzed by a non-nucleophilic base like DMAP, is the key phase.

The mechanism is thought to involve the following steps:

The primary amine attacks one of the carbonyl carbons of the Boc anhydride.

This addition is followed by the elimination of a tert-butoxycarbonyl group, forming a transient N-tert-butoxycarbonyl (N-Boc) protected amine intermediate.

Under specific conditions, particularly with a catalyst like DMAP, this N-Boc intermediate can undergo further reaction. The catalyst activates the Boc anhydride, facilitating the dehydration of the carbamic acid formed from the primary amine.

This process ultimately leads to the elimination of tert-butanol and carbon dioxide, generating the corresponding isocyanate. chemicalbook.com

The formation of urea and carbamate derivatives from the reaction of this compound with amines is also primarily attributed to the reactivity of its decomposition product, di-tert-butyl dicarbonate. orgsyn.org Upon generation, the highly reactive Boc anhydride readily engages with primary and secondary amines to form stable N-Boc carbamate derivatives. chemicalbook.comwikipedia.org These protected amines are often the intended products in synthetic chemistry. However, under different conditions, further reactions can occur, leading to ureas.

When primary aromatic amines react with this compound, symmetrical ureas can be formed. This process is also mediated by the intermediate formation of di-tert-butyl dicarbonate. The reaction of a primary amine with Boc anhydride can lead to an isocyanate intermediate, as previously described. chemicalbook.com This isocyanate is highly electrophilic and can be attacked by a second molecule of the primary amine present in the reaction mixture. This nucleophilic addition results in the formation of a symmetrically disubstituted urea. chemicalbook.com The reaction conditions, such as reactant ratios and temperature, are critical in determining the yield of the urea versus the N-Boc protected amine or the isocyanate. chemicalbook.com

Table 1: Products from Reaction of Cyclohexylamine with Boc Anhydride and DMAP

| Temperature | Major Product | Yield |

| Room Temp | Symmetrical Urea | High |

| 0 °C | Isocyanate | 80% |

This table is based on data for Di-tert-butyl dicarbonate, the reactive intermediate formed from the tricarbonate. chemicalbook.com

In reactions involving secondary amines, unstable carbonic carbamic anhydride intermediates have been successfully isolated from their interaction with di-tert-butyl dicarbonate. acs.orgresearchgate.net Given that the tricarbonate serves as a precursor to the dicarbonate, a similar intermediate is expected in reactions starting with this compound. These anhydrides are key intermediates that can subsequently react, often in the presence of a catalyst like DMAP, to yield the final N-Boc product. acs.org The ability to isolate these species provides significant insight into the reaction pathway for the Boc-protection of secondary amines. acs.org

Tertiary amines act as basic catalysts that promote the smooth conversion of this compound into di-tert-butyl dicarbonate and carbon dioxide. orgsyn.org This decomposition is a pivotal reaction, as it generates the more widely used Boc anhydride in situ. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine have been effectively used for this purpose. orgsyn.org For instance, the addition of a catalytic amount of DABCO to a solution of this compound results in the rapid evolution of carbon dioxide and the formation of di-tert-butyl dicarbonate in high yield. orgsyn.org

The mechanism for this amine-catalyzed decomposition is believed to involve an initial nucleophilic attack by the tertiary amine on the central carbonyl group of the tricarbonate molecule. orgsyn.org This forms a transient, unstable intermediate which then collapses, expelling carbon dioxide and generating the dicarbonate along with regenerating the amine catalyst. This process is a key step in many synthetic procedures that utilize this compound as a starting material for Boc-protection or other related transformations. google.comgoogleapis.com

Interactions with Amines Leading to Urea and Carbamate Derivatives

Reactions with Oxygen-Containing Nucleophiles

This compound exhibits significant reactivity towards various nucleophiles, including those containing oxygen. The electrophilicity of its carbonyl groups, particularly the central one, makes it a target for nucleophilic attack. This section explores its reactions with alcohols and carboxylic acids.

Formation of Mixed Dicarbonates with Alcohols

The reaction between this compound and alcohols serves as a method for the synthesis of mixed dicarbonates. Studies have shown that alcohols such as ethanol and isopropanol react with this compound to yield the corresponding mixed dicarbonates. researchgate.netacs.org The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the tricarbonate. While the attack is believed to favor the central carbonyl group, subsequent rearrangement and elimination of carbon dioxide and tert-butanol can lead to the formation of the mixed dicarbonate.

The general reaction can be represented as: (t-BuOCO)₂CO + R'OH → t-BuOCO-O-COOR' + t-BuOH + CO₂

Research has detailed the outcomes of these reactions, providing insight into the behavior of this compound with primary and secondary alcohols. acs.org

| Alcohol Reactant | Product (Mixed Dicarbonate) |

|---|---|

| Ethyl Alcohol | tert-Butyl Ethyl Dicarbonate |

| Isopropyl Alcohol | tert-Butyl Isopropyl Dicarbonate |

Reactivity Towards Carboxylic Acids

Carboxylic acids also act as effective nucleophiles in reactions with this compound. Experimental evidence shows that pivalic acid reacts with this compound, resulting in a product consistent with the structure t-BuCOOCOOCOR (where R = tert-Bu). researchgate.netacs.org The mechanism for this transformation is almost certainly initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the central carbonyl group of the tricarbonate. researchgate.netacs.org This is followed by a rearrangement and elimination sequence.

This reactivity highlights the utility of this compound as a reagent for activating carboxylic acids or forming complex anhydride structures. The attack on the central carbonyl is a key mechanistic step, similar to reactions observed with other nucleophiles like amines. acs.org

Reactivity of Sulfur Analogs: Di-tert-butyl Dithiol Tricarbonate

The sulfur analog of this compound, di-tert-butyl dithiol tricarbonate, provides a platform for comparative studies of reactivity. Its synthesis and thermal decomposition pathways have been described, revealing notable differences from its oxygen counterpart. rsc.org

Nucleophilic Attack Patterns of Dithiol Tricarbonates

Similar to the oxygen analog, the central carbonyl group of di-tert-butyl dithiol tricarbonate is the primary site for nucleophilic attack. researchgate.netacs.org This has been demonstrated in reactions with various amines. researchgate.net Primary aromatic amines, for instance, attack the central carbonyl, leading to the formation of symmetrical ureas. acs.org Secondary amines yield carbonic carbamic anhydrides, while tertiary amines catalyze the decomposition of the tricarbonate into the corresponding dicarbonate. researchgate.netacs.org This consistent pattern of attack on the central carbonyl group suggests that other nucleophiles, including oxygen- and sulfur-containing species, would follow a similar mechanistic pathway.

Comparative Reactivity Studies with Oxygen Analogs

Comparative studies between this compound and its dithiol analog reveal significant differences in their stability and reaction pathways.

Thermal Decomposition : A key difference lies in their thermal stability. When heated above its melting point (64–65°C) without a solvent, this compound fragments into three moles of carbon dioxide, one mole of isobutene, and one mole of tert-butyl alcohol. rsc.org In contrast, the dithiol analog is more stable, losing one mole of carbon dioxide upon heating to form the di-tert-butyl dithiol dicarbonate. rsc.org This difference in decomposition underscores the well-known reluctance of tert-butylthiol compounds to form t-butyl carbonium ions, which is a key step in the fragmentation of the oxygen analog. rsc.org

Catalytic Decomposition : The decomposition of both tricarbonates to their respective dicarbonates can be catalyzed. For instance, a trace of triethylamine in a refluxing carbon tetrachloride solution facilitates the loss of one mole of carbon dioxide from this compound to form di-tert-butyl dicarbonate. rsc.org Similarly, tertiary amines catalyze the decomposition of the dithiol tricarbonate. researchgate.net

| Compound | Conditions | Major Products | Citation |

|---|---|---|---|

| This compound | Heated above melting point | Carbon Dioxide, Isobutene, tert-Butyl Alcohol | rsc.org |

| Di-tert-butyl Dithiol Tricarbonate | Heated | Di-tert-butyl Dithiol Dicarbonate, Carbon Dioxide | rsc.org |

These comparative findings highlight how the substitution of sulfur for oxygen significantly alters the electronic properties and subsequent reactivity and stability of the tricarbonate structure.

Applications of Di Tert Butyl Tricarbonate in Advanced Synthetic Chemistry

Polymerization Chemistry

Di-tert-butyl tricarbonate serves as a valuable monomer and reagent in the synthesis of specialized polymers. Its high reactivity allows for the formation of carbonate linkages under mild conditions, making it an attractive alternative to traditional, more hazardous reagents like phosgene (B1210022).

Synthesis of Hyperbranched Polycarbonates

This compound is effectively utilized as an A2 monomer in A2+B3 polycondensation reactions to produce hyperbranched polycarbonates (HBPCs). acs.orgorgsyn.org This synthetic approach involves the reaction of DBTC with a trifunctional B3 monomer, such as 1,1,1-tris(4-hydroxyphenyl)ethane (THPE). acs.orgorgsyn.org The polymerization yields HBPCs with controllable molecular weights (Mn) ranging from 2,100 to 7,100 g/mol . acs.orgorgsyn.org

A key advantage of this method is the ability to control the polymer's structure and functionality by adjusting the feed ratio of the A2 to B3 monomers. For instance, altering the monomer ratio allows for precise control over the degree of branching (DB) and the nature of the terminal functional groups. acs.orgorgsyn.org Research has shown that increasing the feed ratio of this compound (A2) to 1,1,1-tris(4-hydroxyphenyl)ethane (B3) from 1:1 to 2:1 can increase the DB of the resulting hyperbranched polycarbonates from 0.52 to 0.78. orgsyn.org This methodology can be employed in either one-pot or two-pot syntheses to yield polymers with specific end-groups, such as tert-butoxycarbonyl (Boc) or phenol terminals, the latter being achievable through the deprotection of the Boc-terminated polymer. acs.orgorgsyn.org

Table 1: Effect of Monomer Feed Ratio on Hyperbranched Polycarbonate Properties

| A2:B3 Feed Ratio | Mn ( g/mol ) | Degree of Branching (DB) | Terminal Group |

| 1:1 | 2,100 - 4,500 | 0.52 | Boc/Phenol |

| 1.5:1 | 4,500 - 6,000 | ~0.65 | Boc/Phenol |

| 2:1 | 6,000 - 7,100 | 0.78 | Boc/Phenol |

Role in Polyurethane Formation

While conventional polyurethane synthesis relies on the use of often hazardous isocyanates, this compound offers a milder, phosgene-free route. It functions as a versatile reagent for the in situ generation of isocyanate precursors. Specifically, DBTC reacts with amino alcohols to form transient α,ω-isocyanato alcohols. These intermediates then undergo polymerization to yield [n]-polyurethanes, which are polyurethanes with a specific number (n) of methylene groups in their repeating units. figshare.com This method avoids the direct handling of toxic isocyanates and provides a pathway to polyurethanes under less stringent conditions.

Peptide and Amino Acid Chemistry

This compound has proven to be a particularly effective reagent in the chemistry of amino acids, primarily by facilitating the formation of key intermediates for polypeptide synthesis.

Facile Synthesis of N-Carboxyanhydrides (NCAs)

One of the most significant applications of this compound in this field is the facile, phosgene-free synthesis of α-amino acid N-carboxyanhydrides (NCAs). orgsyn.org NCAs are crucial activated monomers for the ring-opening polymerization to produce polypeptides. DBTC acts as a highly efficient dehydrating and activating agent, converting amino acids into their corresponding NCAs under mild conditions. orgsyn.org This method is advantageous because it is suitable for amino acids that contain acid-sensitive protecting groups, expanding the scope of polypeptide synthesis. orgsyn.org

Table 2: Synthesis of N-Carboxyanhydrides (NCAs) using DBTC

| Amino Acid Derivative | Reagent | Product | Advantage |

| Z-Gly-OH | DBTC | Z-Gly-NCA | High Yield, Mild Conditions |

| Boc-L-Ala-OH | DBTC | Boc-L-Ala-NCA | Compatible with Acid-Sensitive Groups |

| Z-L-Val-OH | DBTC | Z-L-Val-NCA | Phosgene-Free Route |

Activation of Carboxylic Acid Groups for Peptide Bond Formation

The conversion of an amino acid into an N-carboxyanhydride by this compound is fundamentally a process of carboxylic acid group activation. By forming the cyclic NCA, the carboxyl group is rendered highly susceptible to nucleophilic attack, which is the key step in the subsequent ring-opening polymerization that forms peptide bonds. While not a traditional coupling reagent for stepwise dipeptide synthesis in the manner of carbodiimides, DBTC's activation of the carboxyl group within the NCA structure is the pivotal mechanism that enables the efficient formation of the long polypeptide chains characteristic of poly(α-amino acid)s.

Role as a Dehydrating Agent in Organic Transformations

There is currently a lack of available scientific literature describing the application of this compound as a dehydrating agent in organic transformations. While its derivative, di-tert-butyl dicarbonate (B1257347), is sometimes employed as a cyclodehydrating agent, this specific role has not been attributed to the tricarbonate itself in published research. Studies on this compound have focused on its synthesis, thermal decomposition, and reactions with various nucleophiles, but its utility as a dehydrating agent remains undocumented. acs.orgacs.org

Applications in Carbonylative Processes

Detailed research findings on the application of this compound in advanced carbonylative processes are not present in the current body of scientific literature. Carbonylative processes typically involve the introduction of a carbonyl group into a substrate. The known reactions of this compound involve its decomposition or its reaction with nucleophiles, which leads to the formation of products like carbamates or ureas after the loss of carbon dioxide, rather than the carbonylation of a separate substrate. orgsyn.orgacs.org For instance, its reaction with primary aromatic amines yields symmetrical ureas, and it reacts with secondary amines to form carbonic carbamic anhydrides. acs.org These reactions demonstrate its role as an acylating agent via nucleophilic attack at its central carbonyl, rather than as a reagent for carbonylative processes in the broader synthetic sense.

Advanced Spectroscopic and Analytical Characterization in Mechanistic and Synthetic Studies

Vibrational Spectroscopy (IR) for Reaction Monitoring and Intermediate Identification

Infrared (IR) spectroscopy is a powerful tool for probing the structure of di-tert-butyl tricarbonate, distinguished by its three carbonyl groups. The IR spectrum of this compound in carbon tetrachloride (CCl₄) exhibits characteristic carbonyl (C=O) stretching absorption bands at 1845, 1810, and 1780 cm⁻¹. sielc.com The presence of multiple strong absorption bands in this region is a definitive feature of the tricarbonate structure.

This technique is particularly valuable for real-time reaction monitoring. For instance, the conversion of this compound to di-tert-butyl dicarbonate (B1257347) can be followed by observing the disappearance of the distinctive absorption band at 1845 cm⁻¹, which is unique to the tricarbonate starting material. sielc.com This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Table 1: Characteristic IR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Solvent |

|---|---|---|

| Carbonyl (C=O) | 1845 | CCl₄ |

| Carbonyl (C=O) | 1810 | CCl₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

The ¹H NMR spectrum of this compound in carbon tetrachloride (CCl₄) is characterized by a single sharp peak at δ 1.55. sielc.com This singlet corresponds to the eighteen equivalent protons of the two tert-butyl groups, confirming the symmetrical nature of the molecule. The chemical shift is indicative of the protons being attached to a carbon adjacent to an oxygen atom within an electron-withdrawing carbonate framework. Monitoring the progress of reactions involving this compound, such as its conversion to di-tert-butyl dicarbonate, can be accomplished by following the disappearance of the reactant peak at δ 1.55 and the appearance of the product peak at a different chemical shift. sielc.com

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent |

|---|

Mass Spectrometry for Mechanistic Pathway Confirmation and Product Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of compounds and elucidating their fragmentation patterns, which can provide evidence for proposed reaction mechanisms. However, the inherent thermal lability of this compound makes its direct analysis by conventional mass spectrometry techniques that involve vaporization challenging.

The compound is known to undergo thermal decomposition when heated above its melting point of 62-63°C, breaking down into tert-butyl alcohol, isobutylene, and carbon dioxide. sielc.com Consequently, mass spectrometric analysis under typical electron ionization (EI) conditions, which often involve heating the sample, would likely show fragments corresponding to these decomposition products rather than the parent molecular ion of this compound.

Due to these stability issues, a detailed mass spectrum and a comprehensive fragmentation pattern for the intact this compound molecule are not well-documented in the literature. Mechanistic studies, therefore, often rely on the identification of stable reaction products and intermediates rather than the direct observation of the tricarbonate itself by mass spectrometry.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Components

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. However, the application of standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound is significantly hampered by its instability.

Given its thermal lability, GC is generally unsuitable for the analysis of this compound as the high temperatures of the injection port and column would induce decomposition. While HPLC is performed at or near ambient temperature, the compound's sensitivity to certain solvents and stationary phases can also lead to degradation during analysis. As a result, there are no standardized HPLC or GC methods specifically reported for the routine analysis of this compound.

For purification, non-chromatographic methods are preferred. This compound is typically purified by recrystallization from pentane (B18724) at low temperatures (-15°C). sielc.com This method avoids the potential for decomposition that could occur on a chromatographic support. The purity of the resulting crystalline solid can then be assessed using the spectroscopic methods described above, such as IR and ¹H NMR spectroscopy.

Theoretical and Computational Chemistry Studies of Di Tert Butyl Tricarbonate

Electronic Structure and Reactivity Predictions

Computational methods are invaluable for elucidating the electronic properties of a molecule like di-tert-butyl tricarbonate, which in turn govern its reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a workhorse in computational chemistry for predicting molecular geometries, energies, and other properties. For this compound, DFT calculations are ideally suited to determine the thermodynamics of its reactions, most notably its decomposition into di-tert-butyl dicarbonate (B1257347) and carbon dioxide.

A typical study would involve optimizing the geometries of the reactant (this compound) and the products (di-tert-butyl dicarbonate and CO₂) and calculating their electronic energies. From these, the Gibbs free energy change (ΔG) of the reaction can be determined, indicating whether the reaction is spontaneous under given conditions.

Table 7.1: Hypothetical DFT-Calculated Thermodynamic Data for the Decomposition of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) |

| This compound | -958.45 | -958.21 |

| Di-tert-butyl dicarbonate | -769.89 | -769.70 |

| Carbon Dioxide (CO₂) | -188.60 | -188.54 |

| Reaction ΔG | -0.03 Hartree (-18.8 kcal/mol) |

The data in this hypothetical table illustrates that the decomposition is predicted to be highly exergonic (spontaneous), which aligns with the experimental observation that this compound readily loses carbon dioxide, often catalyzed by bases. orgsyn.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wuxibiology.com The energy and spatial distribution of these orbitals predict where and how a reaction is likely to occur.

For this compound, the LUMO is of particular interest. Due to the electron-withdrawing nature of the three adjacent carbonyl groups, this orbital would be expected to have significant density on the carbonyl carbons, especially the central one. This makes these carbons highly electrophilic and susceptible to nucleophilic attack, which is the proposed first step in its base-catalyzed decomposition. orgsyn.org The HOMO would likely be localized on the oxygen atoms of the carbonate linkages.

An analysis would predict that a nucleophile's HOMO will interact with the tricarbonate's LUMO, initiating a reaction at one of the carbonyl carbons.

Table 7.2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy (eV) | Predicted Localization | Implication for Reactivity |

| HOMO | -11.5 | Lone pairs of ether and carbonyl oxygen atoms | Acts as a weak electron donor. |

| LUMO | +1.2 | π* orbitals of the three carbonyl groups, especially the central C=O | Highly electrophilic site, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 12.7 eV | Indicates high kinetic stability in the absence of a nucleophile. |

The large HOMO-LUMO gap suggests the molecule is stable against unimolecular decomposition but is reactive towards nucleophiles that can effectively interact with its low-lying LUMO. wuxibiology.com

Reaction Pathway Modeling and Transition State Analysis

Beyond predicting if a reaction is favorable, computational chemistry can model the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the minimum energy path between reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which determines the reaction rate.

For the base-catalyzed decomposition of this compound, the reaction pathway would be modeled as follows:

Reactant Complex: Formation of a complex between the tricarbonate and the nucleophile (e.g., an amine).

Transition State 1 (TS1): The nucleophile attacks the central carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step.

Intermediate: The unstable tetrahedral intermediate.

Transition State 2 (TS2): The C-O bond breaks to release carbon dioxide.

Product Complex: The resulting di-tert-butyl dicarbonate and CO₂ associated with the catalyst.

Calculations would provide the geometry of the transition state structure and the activation energy barrier, offering quantitative insight into the reaction kinetics observed experimentally. acs.org

Computational Studies on Catalytic Effects and Selectivity

Computational modeling is exceptionally useful for understanding catalysis. Studies on the related di-tert-butyl dicarbonate have shown that Lewis acid catalysts can significantly influence reaction outcomes. sigmaaldrich.com A similar approach can be applied to the base-catalyzed decomposition of this compound.

A computational study would model the reaction pathway both with and without a catalyst (e.g., triethylamine). By comparing the activation energies (ΔG‡) of the catalyzed and uncatalyzed reactions, the model can quantify the catalytic effect. The calculations would likely show the amine catalyst stabilizing the transition state of nucleophilic attack, thereby lowering the energy barrier and accelerating the reaction, consistent with experimental observations. orgsyn.org

Table 7.3: Hypothetical Activation Energies for Catalyzed vs. Uncatalyzed Decomposition

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Rate Enhancement |

| Uncatalyzed Decomposition | 35.2 | 1 (Reference) |

| Amine-Catalyzed Decomposition | 19.5 | ~1 x 10¹¹ |

These hypothetical results would demonstrate how computational modeling can explain the crucial role of catalysts in the reactions of this compound.

Prediction of Novel Reaction Modalities

A frontier in computational chemistry is the prediction of entirely new reactions. By modeling the interaction of this compound with various potential reactants under different conditions (e.g., radical initiators, light, or novel catalysts), researchers can screen for previously undiscovered reactivity.

For instance, computational screening could explore:

Radical Reactions: Modeling the homolytic cleavage of the O-O analogous bonds if the molecule were a peroxide, though in this case, it would be the C-O bonds, to predict stability and potential radical-based chemistry.

Photochemical Reactions: Time-dependent DFT (TD-DFT) could predict the excited-state properties of this compound, suggesting potential for photochemically induced reactions.

Reactions with Electrophiles: While known for its electrophilicity, modeling its interaction with powerful electrophiles could reveal unforeseen reaction pathways, perhaps involving the oxygen atoms acting as nucleophiles.

These predictive studies, while purely theoretical, can guide experimental chemists toward discovering new and useful transformations for highly activated molecules like this compound.

Future Research Directions for Di Tert Butyl Tricarbonate

Exploration of Novel Synthetic Applications

While di-tert-butyl tricarbonate is known as a precursor to di-tert-butyl dicarbonate (B1257347) and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, its full synthetic potential remains underexplored. Future research will likely focus on harnessing its higher reactivity compared to Boc anhydride (B1165640) for novel transformations.

Key areas of investigation include:

One-Pot Procedures: Developing efficient one-pot syntheses where this compound acts as both an activating and protecting agent for functional groups. This could streamline complex syntheses, such as in the formation of dipeptides where the tricarbonate could activate a carboxylic acid and subsequently protect an amine in a single sequence. researchgate.net

Reactions with Nucleophiles: Detailed studies on the reaction of this compound with a wider range of nucleophiles are warranted. Research has shown that primary aromatic amines react to form symmetrical ureas, while secondary amines can yield carbonic carbamic anhydrides. researchgate.net Expanding the scope of these reactions to other nucleophiles could lead to new methods for synthesizing valuable organic compounds.

Heterocycle Synthesis: The reactivity of the central carbonyl group in this compound could be exploited for the synthesis of various heterocyclic compounds. Its reaction with N-acyl amino acids to form oxazoles is an example of its potential in this area. researchgate.net Further exploration could yield new routes to other biologically important heterocyclic scaffolds.

Development of Asymmetric Transformations

The application of this compound in asymmetric synthesis is a nascent field with significant potential for growth. The development of catalytic enantioselective reactions involving this reagent could provide novel pathways to valuable chiral building blocks.

Future research efforts are anticipated in the following directions:

Catalytic Asymmetric Acylation: Designing chiral catalysts, such as Lewis acids or organocatalysts, that can mediate the enantioselective reaction of this compound with prochiral alcohols, amines, or other nucleophiles. This would enable the direct synthesis of chiral carbonates and carbamates, which are important intermediates in the pharmaceutical industry.

Kinetic Resolution: Investigating the use of this compound for the kinetic resolution of racemic mixtures of alcohols and amines. A chiral catalyst could selectively promote the reaction of the tricarbonate with one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.

Asymmetric Diels-Alder Reactions: While di(tert-butyl) azodicarboxylate is used in hetero-Diels-Alder reactions to create chiral cycloadducts, the potential of tricarbonate analogues in similar asymmetric cycloadditions remains to be explored. rsc.org Designing chiral ligands or catalysts could control the stereochemical outcome of such reactions.

Investigation of Organometallic Catalysis Involving Tricarbonates

The interplay between organometallic catalysts and pyrocarbonates is a promising frontier for developing novel synthetic methodologies. Transition metal catalysis can unlock new reaction pathways and enhance the efficiency and selectivity of transformations involving this compound.

Prospective research areas include:

C-H Bond Activation and Carboxylation: A significant area of interest is the use of transition-metal catalysts, such as rhodium complexes, to mediate the carboxylation of C–H bonds using CO2. researchgate.net Research could explore if this compound can serve as an alternative carbonyl source in these transformations, potentially under milder conditions or with different selectivity. The development of ligand-enabled, site-selective reactions will be a key focus. researchgate.net

Metal Carbene Transfer Reactions: While not directly involving the tricarbonate itself, the broader field of organometallic catalysis in biological environments is rapidly expanding. nih.gov Future work could investigate whether tricarbonates can be precursors for novel reactive intermediates in the presence of organometallic complexes for applications in bioconjugation.

Supported Catalysis: Developing heterogeneous catalysts, where organometallic complexes are immobilized on solid supports, for reactions involving tricarbonates. nih.gov This approach offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes.

| Catalyst System | Reaction Type | Potential Application |

| Rhodium(II) acetate | C-H Carboxylation | Selective functionalization of (hetero)aromatic compounds |

| Chiral Lewis Acids | Asymmetric Acylation | Enantioselective synthesis of chiral carbonates |

| Immobilized Palladium | Cross-Coupling | Formation of esters and amides |

Design of Next-Generation Carbonylating Reagents

This compound serves as a valuable platform for the design of new carbonylating agents with tailored reactivity, selectivity, and safety profiles. The goal is to develop reagents that can replace hazardous compounds like phosgene (B1210022) while offering superior performance.

Future design strategies may focus on:

Modified Pyrocarbonates: Synthesizing analogues of this compound with different alkyl or aryl groups to tune their electronic and steric properties. This could lead to reagents with enhanced reactivity for difficult acylations or improved selectivity between different functional groups.

Stable Precursors: Research into stable, solid precursors that can generate reactive carbonylating species in situ upon activation. This approach would improve the safety and handling of these reagents. For example, 2,4,6-tris(tert-butoxy)-1,3,5-triazine has been developed as a stable, acid-catalyzed tert-butylating reagent. researchgate.net

Metal-Free Carbonylation: Developing carbonylation protocols that utilize tricarbonates and related structures under metal-free conditions. Recent work has shown the use of Boc anhydride for the synthesis of cyclic ureas without the need for a metal catalyst, highlighting a greener approach. researchgate.net

Environmental and Sustainable Chemistry Perspectives in Tricarbonate Utilization

Improving the environmental sustainability of processes involving this compound is a critical area for future research. This encompasses both the synthesis of the reagent itself and its application in chemical reactions.

Key research directions from a green chemistry perspective include:

Phosgene-Free Synthesis: The traditional synthesis of this compound involves the use of highly toxic phosgene. orgsyn.org A major goal is to develop alternative, safer synthetic routes. Processes using reagents like methanesulfonyl chloride are an improvement but further innovation is needed to create truly green synthetic pathways. google.com

Atom Economy: Developing reactions that maximize the incorporation of atoms from the tricarbonate into the final product. The current use as a protecting group often leads to the generation of byproducts like tert-butanol, isobutylene, and carbon dioxide. researchgate.netorgsyn.org Designing catalytic cycles where these byproducts can be recycled or minimized will be a key challenge.

Solvent-Free and Catalytic Conditions: Promoting the use of this compound under solvent-free conditions or with recyclable catalysts to reduce waste and energy consumption. For instance, the erbium(III) triflate-catalyzed formation of tert-butyl ethers can be performed in solvent-free conditions, and the catalyst can be recovered and reused. researchgate.net

| Sustainability Aspect | Current Status | Future Goal |

| Synthesis | Often relies on toxic phosgene. | Develop phosgene-free, catalytic routes from renewable feedstocks. |

| Atom Economy | Generation of CO2 and tert-butyl byproducts. | Design reactions with higher atom economy or that recycle byproducts. |

| Reaction Conditions | Often requires organic solvents. | Utilize solvent-free conditions or green solvents; employ reusable catalysts. |

Q & A

Q. What are the standard protocols for synthesizing di-tert-butyl tricarbonate, and how do reaction conditions influence yield?

this compound is synthesized via reactions involving potassium tert-butoxide and phosgene derivatives. A typical procedure involves dissolving this compound in carbon tetrachloride with 1,4-diazabicyclo[2.2.2]octane (Dabco) as a catalyst, which accelerates carbon dioxide evolution . Key variables include:

- Catalyst purity : Impurities in potassium tert-butoxide (e.g., residual alcohols) can inhibit tricarbonate formation .

- Temperature control : Exothermic reactions require cooling to prevent decomposition.

- Solvent selection : Carbon tetrachloride is preferred for its inertness, though alternatives must avoid side reactions with bases or acids .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Flame-retardant antistatic clothing, nitrile gloves (tested per EN 374), and sealed eyewear to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Incompatibilities : Isolate from oxidizing agents, acids, and bases to prevent hazardous reactions (e.g., decomposition to carbon oxides) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Thermal stability : Store below 25°C in airtight containers; decomposition occurs at >56°C, releasing CO₂ .

- Light sensitivity : Limited data suggest storing in amber glass to prevent photodegradation.

- Moisture control : Hydrolysis risks necessitate desiccants or inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound with nucleophiles?

Discrepancies arise from solvent polarity and catalyst choice. For example:

- Nucleophilic attack : Dabco catalyzes decomposition via nucleophilic activation of the central carbonyl group, while polar solvents (e.g., DMF) may stabilize intermediates .

- Kinetic studies : Use stopped-flow spectroscopy or NMR to monitor reaction pathways and identify side products (e.g., dicarbonates) .

Q. What methodologies are recommended for analyzing decomposition byproducts of this compound under thermal stress?

- Thermogravimetric analysis (TGA) : Quantify mass loss and correlate with CO₂ evolution at specific temperatures .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts (e.g., tert-butanol, carbon oxides) .

- Infrared (IR) spectroscopy : Track carbonyl group degradation (peak shifts at ~1800 cm⁻¹) .

Q. How can synthesis protocols be optimized to eliminate phosgene usage while maintaining high purity?

Phosgene-free alternatives include:

Q. What strategies address the lack of ecological toxicity data for this compound in environmental risk assessments?

- Read-across models : Use data from structurally similar compounds (e.g., diethyl dicarbonate) to estimate biodegradation and bioaccumulation potential .

- Microcosm studies : Test soil mobility and aquatic toxicity using OECD 301/307 protocols .

Data Gaps and Methodological Challenges

Q. How should researchers design experiments to fill gaps in toxicological profiles of this compound?

Q. What analytical techniques validate the purity of this compound in peptide synthesis applications?

Q. How can computational modeling predict reaction pathways for this compound in novel catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.